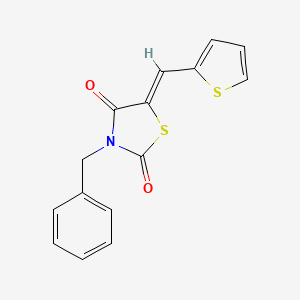![molecular formula C18H25NO2S B4756056 N-[2-(cyclohexylthio)ethyl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B4756056.png)
N-[2-(cyclohexylthio)ethyl]-3-(4-methoxyphenyl)acrylamide
描述
N-[2-(cyclohexylthio)ethyl]-3-(4-methoxyphenyl)acrylamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. This compound is commonly referred to as CETA, and it has been found to exhibit a wide range of biological activities that make it a promising candidate for drug development.
作用机制
The exact mechanism of action of CETA is not fully understood. However, studies have suggested that it may act through the inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, which are involved in the production of inflammatory mediators. CETA has also been found to modulate the activity of various signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
Biochemical and Physiological Effects
CETA has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). CETA has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. Additionally, CETA has been found to reduce oxidative stress and improve antioxidant capacity.
实验室实验的优点和局限性
One of the main advantages of using CETA in lab experiments is its potent pharmacological properties. It has been shown to exhibit a wide range of biological activities, which make it a promising candidate for drug development. However, one of the limitations of using CETA in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of CETA. One area of research could focus on the development of novel drug formulations that improve the solubility and bioavailability of CETA. Another area of research could investigate the potential use of CETA in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, future studies could explore the potential of CETA as a therapeutic agent for the treatment of other diseases, such as diabetes and cardiovascular disease.
Conclusion
In conclusion, CETA is a promising compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer activities, as well as potent antioxidant properties. Despite its limitations, CETA remains a promising candidate for drug development, and future studies could help to unlock its full potential.
科学研究应用
CETA has been extensively studied for its potential pharmacological properties. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer activities. CETA has also been shown to possess potent antioxidant properties, which make it a promising candidate for the treatment of oxidative stress-related diseases.
属性
IUPAC Name |
(E)-N-(2-cyclohexylsulfanylethyl)-3-(4-methoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2S/c1-21-16-10-7-15(8-11-16)9-12-18(20)19-13-14-22-17-5-3-2-4-6-17/h7-12,17H,2-6,13-14H2,1H3,(H,19,20)/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNNZZMQYFMMAL-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NCCSC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NCCSC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[2-(cyclohexylsulfanyl)ethyl]-3-(4-methoxyphenyl)prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6,8-dimethyl-N-[3-(4-morpholinyl)propyl]-2-(trifluoromethyl)-4-quinazolinamine](/img/structure/B4755978.png)
![(3aR,7aS)-2-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4755986.png)
![3-[2-cyano-3-(cyclopropylamino)-3-oxo-1-propen-1-yl]phenyl 2-furoate](/img/structure/B4755988.png)
![N-(4-chlorobenzyl)-2-{2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}acetamide](/img/structure/B4756002.png)
![5-propyl-N-[4-(trifluoromethoxy)phenyl]-3-isoxazolecarboxamide](/img/structure/B4756015.png)
![1-(3,5-dimethylphenyl)-5-[(4-methoxy-1-naphthyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4756024.png)

![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide](/img/structure/B4756034.png)
![N-(2-methoxyphenyl)-N'-{5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B4756045.png)
![N-(2,2,2-trifluoroethyl)-3-{5-[3-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4756048.png)
![2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-pyridinylmethyl)acetamide](/img/structure/B4756061.png)

![2,6-di-tert-butyl-4-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B4756070.png)